Benzene, [(1-phenylethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(1-phenylethoxy)methyl]- is an organic compound with the molecular formula C15H16O It is a derivative of benzene, where a phenylethoxy group is attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-phenylethoxy)methyl]- typically involves the reaction of benzyl chloride with phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Benzene, [(1-phenylethoxy)methyl]- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-phenylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Phenolic and benzoic acid derivatives.
Reduction: Alcohol and hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(1-phenylethoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(1-phenylethoxy)methyl]- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophilic species to form substituted benzene derivatives. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: Similar structure but with an ethyl group instead of a phenylethoxy group.
Phenethyl alcohol: Contains a hydroxyl group instead of a methylene bridge.
Benzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl group.
Uniqueness
Benzene, [(1-phenylethoxy)methyl]- is unique due to the presence of both a phenylethoxy group and a methylene bridge, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
2040-37-1 |
---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-phenylethoxymethylbenzene |
InChI |
InChI=1S/C15H16O/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
HCXOWXKXHAQXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.